![molecular formula C8H8N4O2 B1436620 2-methoxy-4-(1H-tetrazol-5-yl)phenol CAS No. 376609-66-4](/img/structure/B1436620.png)
2-methoxy-4-(1H-tetrazol-5-yl)phenol
Overview
Description
2-methoxy-4-(1H-tetrazol-5-yl)phenol, also known as MTPP, is a phenolic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Scientific Research Applications
Enthalpy Enhancer
The related compound 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine has been studied as an enthalpy enhancer due to its high heat of formation (HOF). While not the same, 2-methoxy-4-(1H-tetrazol-5-yl)phenol could potentially serve a similar role in energetic material applications .
Cytotoxicity Studies
Compounds with the tetrazole ring have been evaluated for their cytotoxic effects. For instance, derivatives of tetrazole have shown significant cytotoxic effects, which suggests that 2-methoxy-4-(1H-tetrazol-5-yl)phenol could also be valuable in cancer research for developing chemotherapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mek-1 and tubulin .
Mode of Action
Based on the targets of similar compounds, it may interact with its targets and induce changes that affect the function of these proteins .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
properties
IUPAC Name |
2-methoxy-4-(2H-tetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAXBFZKBKYTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(1H-tetrazol-5-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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